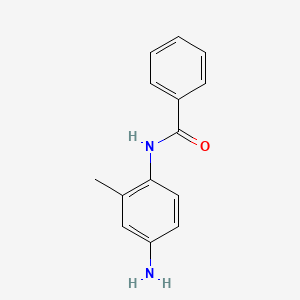

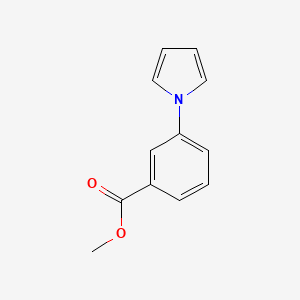

4-氟-2-甲基苄胺

描述

Synthesis Analysis

The synthesis of 4-Fluoro-2-methylbenzylamine and its derivatives has been explored in various studies. One approach described the synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile ([(18)F]FBN), which was extended to borohydride exchange resin (BER) for automated syntheses . Another study reported the synthesis of a 4-[18F]fluorobenzyl analogue of DASB, a serotonin transporter ligand, by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor . Additionally, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives were achieved through regioselective metallation and nucleophilic aromatic substitution .

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine was investigated using rotational spectroscopy and quantum chemical methods, revealing the presence of two stable conformers. The global minimum conformer is stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group, while the second conformer exhibits a tunneling motion between two equivalent positions .

Chemical Reactions Analysis

The reactivity of 4-fluorobenzylamine derivatives has been studied in the context of their potential as building blocks for radiotracers and other bioactive compounds. For instance, [(18)F]FBA was used to synthesize thiol-reactive prosthetic groups and as a building block for the synthesis of Hsp90 inhibitor [(18)F] GA . The reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines were also investigated, leading to the formation of fully substituted tetraamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methylbenzylamine derivatives are closely related to their molecular structure and reactivity. The presence of the fluorine atom influences the flexibility and tunneling pathways of the molecule, as demonstrated by the increased tunneling splitting observed in 2-fluorobenzylamine compared to its non-fluorinated counterpart . The synthesis methods developed for these compounds, including those for radiolabeled derivatives, highlight their stability and suitability for further chemical modifications .

科学研究应用

化学合成

4-氟-2-甲基苄胺在化学合成等各个研究领域都有应用 . 它可用作合成多种化学化合物的构建块 .

材料科学

在材料科学领域,4-氟-2-甲基苄胺可用于开发新型材料 . 其独特的性质有助于创造具有特定特征的材料 .

色谱法

4-氟-2-甲基苄胺也可用于色谱法,这是一种用于分离混合物的实验室技术 . 它可以用作试剂或流动相的组成部分 .

分析研究

在分析研究中,4-氟-2-甲基苄胺可用作校准和方法验证的标准品 .

药物测试

4-氟-2-甲基苄胺可用于药物测试 . 它可以用作获得准确结果的参考标准 .

新型硫脲的合成

未来方向

作用机制

Target of Action

The primary target of 4-Fluoro-2-methylbenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .

Mode of Action

It is known that the compound interacts with its target, trypsin-1, leading to changes in the protein’s activity

Result of Action

Given its target, it is likely to influence processes regulated by Trypsin-1, potentially including protein digestion and other biological processes .

属性

IUPAC Name |

(4-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDTUDLZKZTPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392690 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771574-00-6 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)

![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)